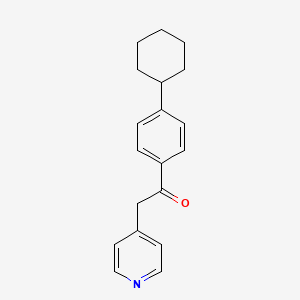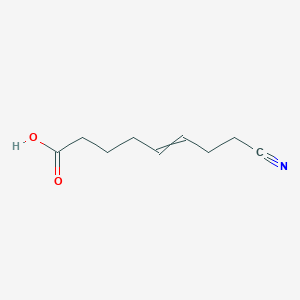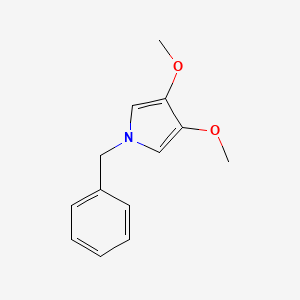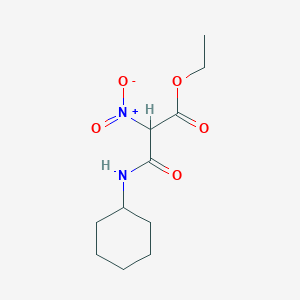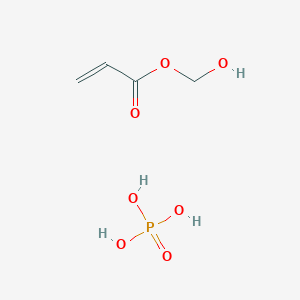
Hydroxymethyl prop-2-enoate;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyl prop-2-enoate;phosphoric acid is a compound that combines the properties of an acrylate ester and a phosphate group. The molecular formula for this compound is C6H11O6P. It is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxymethyl prop-2-enoate;phosphoric acid can be synthesized through the esterification of hydroxymethyl prop-2-enoate with phosphoric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the final product. The reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxymethyl prop-2-enoate;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phosphate esters with different substituents.
Aplicaciones Científicas De Investigación
Hydroxymethyl prop-2-enoate;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Acts as a building block in the synthesis of biologically active molecules.
Medicine: Utilized in drug delivery systems due to its ability to form stable esters.
Industry: Employed in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of hydroxymethyl prop-2-enoate;phosphoric acid involves its ability to participate in esterification and phosphorylation reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphate group. This interaction can modulate biological pathways and processes.
Comparación Con Compuestos Similares
Hydroxymethyl prop-2-enoate;phosphoric acid can be compared with other similar compounds such as:
Hydroxymethyl prop-2-enoate: Lacks the phosphate group, making it less versatile in phosphorylation reactions.
Phosphoric acid esters: These compounds have similar reactivity but may differ in their ester groups, affecting their overall properties.
This compound stands out due to its unique combination of an acrylate ester and a phosphate group, providing a wide range of reactivity and applications.
Propiedades
Número CAS |
386708-24-3 |
|---|---|
Fórmula molecular |
C4H9O7P |
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
hydroxymethyl prop-2-enoate;phosphoric acid |
InChI |
InChI=1S/C4H6O3.H3O4P/c1-2-4(6)7-3-5;1-5(2,3)4/h2,5H,1,3H2;(H3,1,2,3,4) |
Clave InChI |
RLRSYZHSQOWRPW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


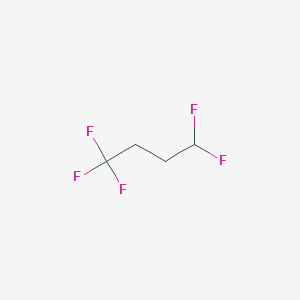
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
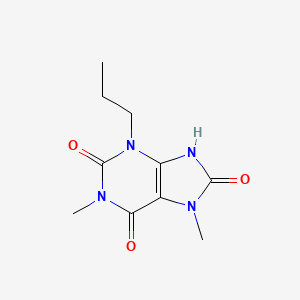
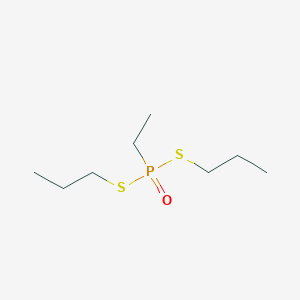
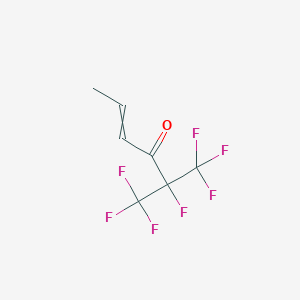
![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)
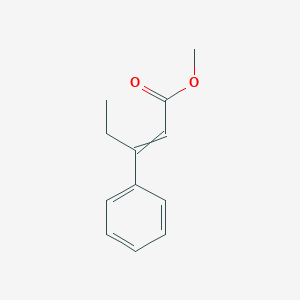
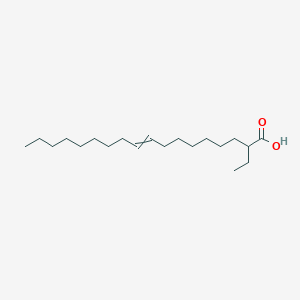
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
